

In-Depth Technical Guide: ^{13}C NMR Data for 2-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ^{13}C Nuclear Magnetic Resonance (NMR) data for **2-(4-Methylphenoxy)benzaldehyde**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted dataset based on established chemical shift principles for analogous structures. Furthermore, a detailed, generalized experimental protocol for the acquisition of ^{13}C NMR data for aromatic aldehydes and ethers is provided, alongside a logical workflow for spectral analysis.

Predicted ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **2-(4-Methylphenoxy)benzaldehyde**. These predictions are derived from typical chemical shift ranges for carbons in similar electronic environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Carbon Atom	Predicted Chemical Shift (ppm)	Description
C=O	190 - 195	Aldehyde Carbonyl
C2	155 - 160	Aromatic Carbon (bearing the phenoxy group)
C1'	150 - 155	Aromatic Carbon (of the p-cresol unit, bearing the ether oxygen)
C4'	135 - 140	Aromatic Carbon (of the p-cresol unit, bearing the methyl group)
C6	133 - 138	Aromatic Carbon (ortho to the aldehyde)
C4	128 - 133	Aromatic Carbon (para to the phenoxy group)
C2'/C6'	128 - 133	Aromatic Carbons (ortho to the methyl group in the p-cresol unit)
C1	125 - 130	Aromatic Carbon (ipso to the aldehyde group)
C3/C5	120 - 125	Aromatic Carbons (meta to the aldehyde and phenoxy groups)
C3'/C5'	115 - 120	Aromatic Carbons (meta to the methyl group in the p-cresol unit)
CH3	20 - 25	Methyl Carbon

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocol for ^{13}C NMR Spectroscopy

This section outlines a general yet detailed procedure for acquiring a high-quality ^{13}C NMR spectrum of an aromatic compound such as **2-(4-Methylphenoxy)benzaldehyde**.

1. Sample Preparation:

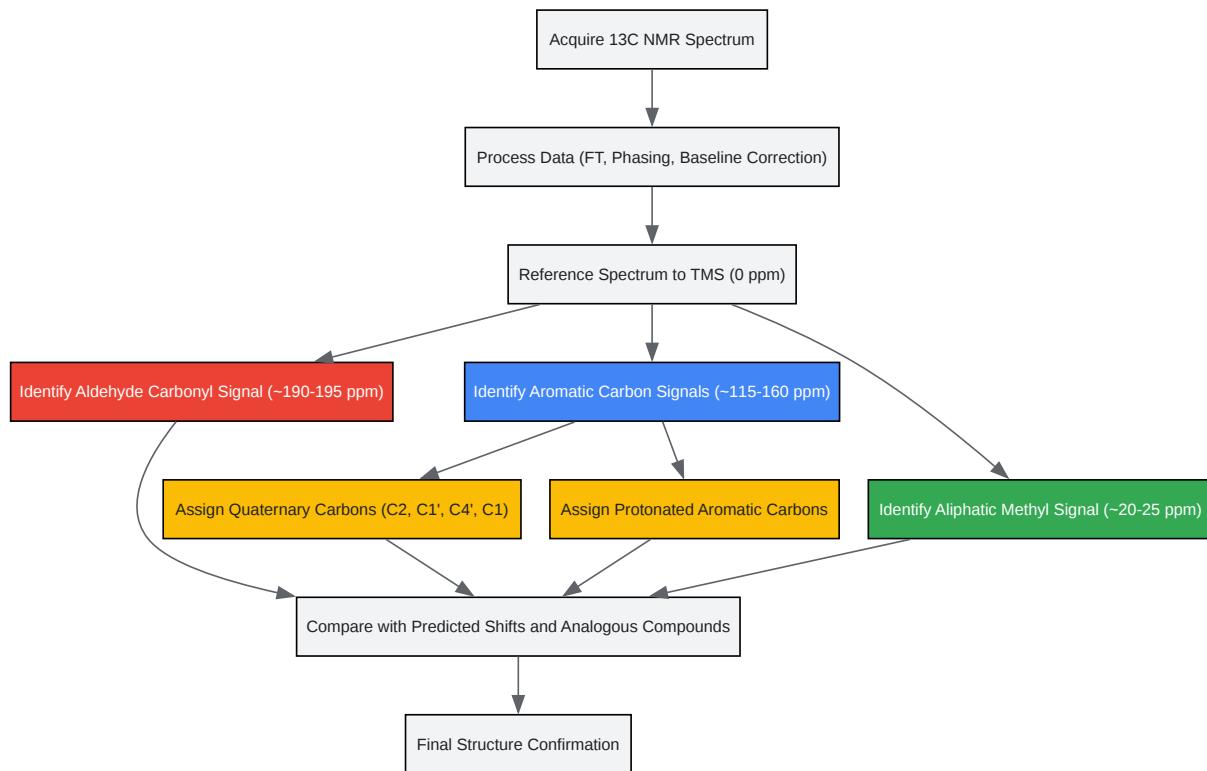
- **Sample Purity:** Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals from impurities.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. For **2-(4-Methylphenoxy)benzaldehyde**, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d₆) are suitable choices.
- **Concentration:** A concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically adequate for a standard ^{13}C NMR experiment.
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Spectrometer Setup:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
- **Probe:** A broadband or dual-channel probe tuned to the ^{13}C frequency is required.
- **Temperature:** The experiment is typically run at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

- **Experiment Type:** A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
- **Pulse Width:** Calibrate the 90° pulse width for ^{13}C .
- **Spectral Width:** Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.


- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although less critical for qualitative analysis.
- Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

- Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ^{13}C NMR spectrum of **2-(4-Methylphenoxy)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for 13C NMR spectral analysis.

- To cite this document: BenchChem. [In-Depth Technical Guide: 13C NMR Data for 2-(4-Methylphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101624#13c-nmr-data-for-2-4-methylphenoxy-benzaldehyde\]](https://www.benchchem.com/product/b101624#13c-nmr-data-for-2-4-methylphenoxy-benzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com